

In vivo validation of Bardoxolone Methyl's anti-inflammatory effects

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Compound of Interest

Compound Name: *Bardoxolone Methyl*

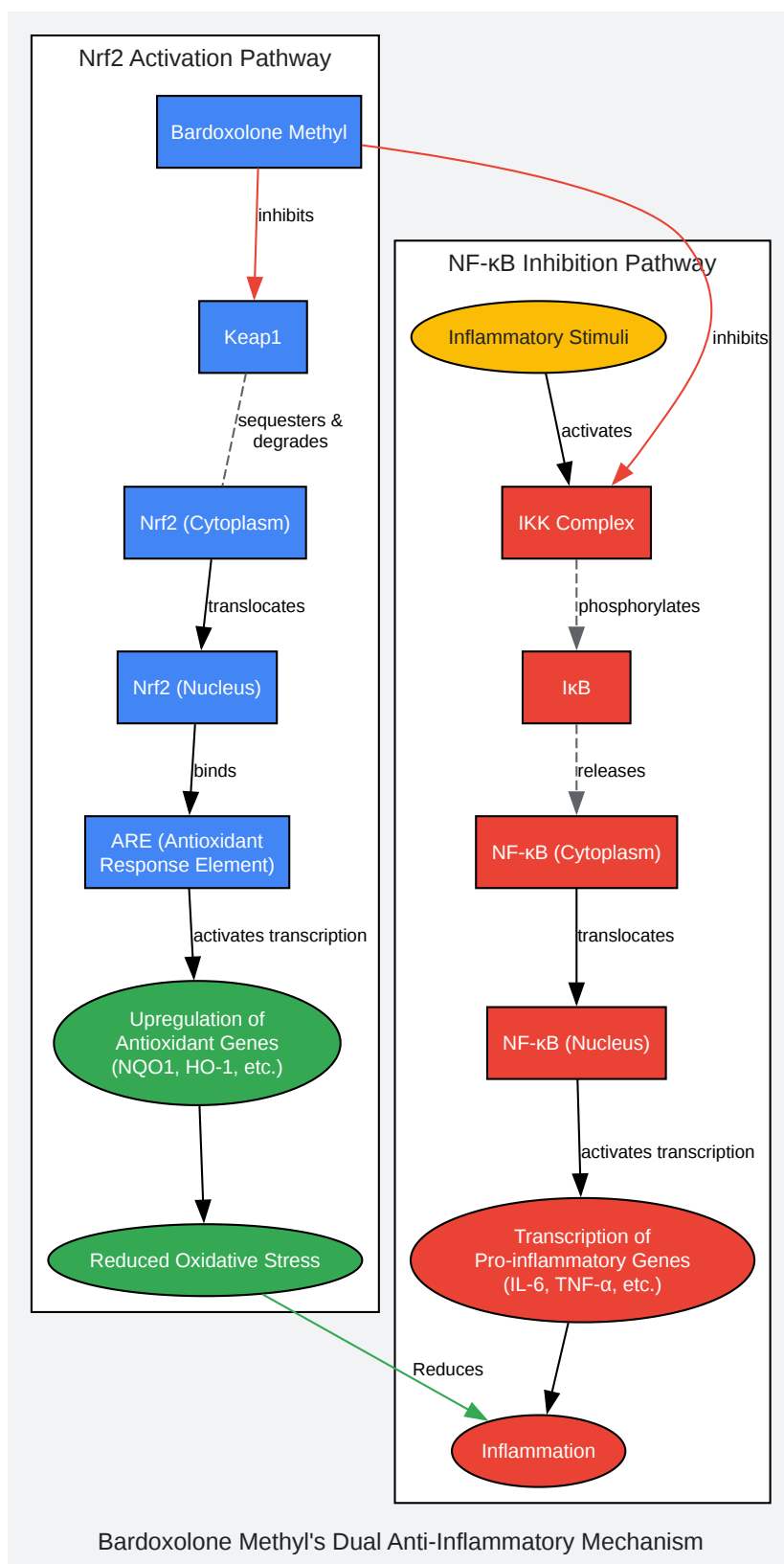
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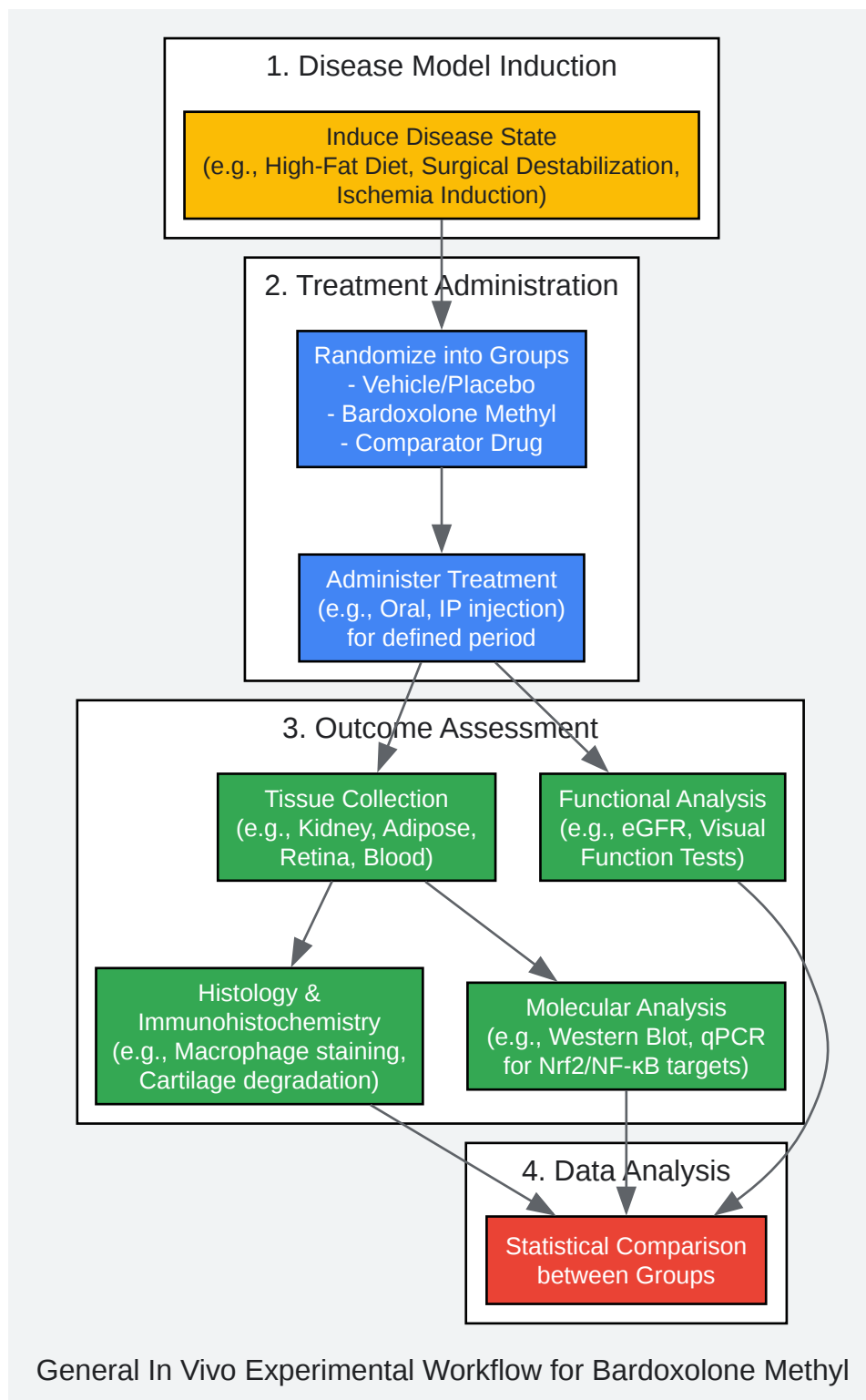
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Mechanism of Action: A Dual Approach to Inflammation Control

Bardoxolone methyl exerts its anti-inflammatory effects through two primary signaling pathways:

- **Activation of the Nrf2 Pathway:** Nrf2 is a master regulator of cellular redox homeostasis.[1] Under normal conditions, it is sequestered in the cytoplasm by Keap1, which facilitates its degradation. **Bardoxolone methyl** modifies specific cysteine residues on Keap1, disrupting this interaction.[3] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This leads to the upregulation of a wide array of antioxidant and cytoprotective enzymes, such as NAD(P)H:quinone oxidoreductase (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs).[1][4] These enzymes collectively reduce levels of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key driver of inflammation.[3][4]
- **Inhibition of the NF-κB Pathway:** The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, promoting the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][5] **Bardoxolone methyl** has been shown to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[1] By preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), **Bardoxolone methyl** sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes like IL-6 and TNF-α.[1]





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